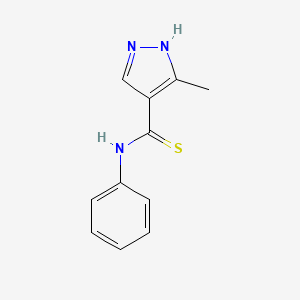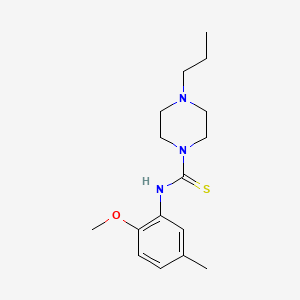![molecular formula C20H22N2OS B5718749 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)
1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine is not fully understood. However, studies have suggested that it exerts its therapeutic effects by targeting various signaling pathways in cells. It has been found to activate the mitochondrial pathway of apoptosis, which leads to the programmed cell death of cancer cells. It has also been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the mitochondrial pathway. It also inhibits the growth and proliferation of cancer cells by targeting various signaling pathways. In neurons, it protects against oxidative stress and prevents the formation of neurofibrillary tangles.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine in lab experiments is its potential as a therapeutic agent in various fields. It has shown promising results as an anticancer and neuroprotective agent. However, its limitations include its relatively low solubility in water, which can make it difficult to work with in certain experiments. It also requires careful handling due to its potential toxicity.
Orientations Futures
There are several future directions for the research of 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine. One direction is to further investigate its potential as an anticancer agent and to explore its efficacy in combination with other chemotherapeutic agents. Another direction is to explore its potential as a neuroprotective agent and to investigate its effects on other neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Méthodes De Synthèse
The synthesis of 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine involves the reaction of 1-(3-phenyl-2-propen-1-yl)piperazine with 3-(2-thienyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine has been extensively studied for its potential therapeutic applications in various fields. In the field of cancer research, it has shown promising results as a potential anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways.
In the field of neuroscience, it has been studied for its potential as a neuroprotective agent. Studies have shown that it can protect neurons from oxidative stress and prevent the formation of neurofibrillary tangles, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c23-20(11-10-19-9-5-17-24-19)22-15-13-21(14-16-22)12-4-8-18-6-2-1-3-7-18/h1-11,17H,12-16H2/b8-4+,11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGYTTRVSNBPIG-IBYINHFXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5718683.png)


![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5718700.png)
![3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5718701.png)



![N-cyclohexyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5718721.png)


![7-amino-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5718755.png)
![3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5718758.png)